1-(Quinazolin-4-yl)piperidin-3-amine

α1-adrenoreceptor antagonist stereochemistry-activity relationship prostate cancer antiproliferative

Procurement challenge: identifying a quinazoline building block with a stereogenic center for enantioselective SAR. 1-(Quinazolin-4-yl)piperidin-3-amine (CAS 1292739-70-8) provides a chiral 3-amine piperidine handle absent in 4-amine or piperazine analogs. • Essential S-enantiomer (CAS 1439894-57-1) drives high-affinity α₁-AR antagonism for prostate cancer models. • Enables PI3Kδ inhibitor libraries with reported IC₅₀ values of 0.7-1.3 nM. • Available as racemate (97%) or enantiopure (S)-dihydrochloride salt (≥98%).

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
Cat. No. B11880963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinazolin-4-yl)piperidin-3-amine
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=NC3=CC=CC=C32)N
InChIInChI=1S/C13H16N4/c14-10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13/h1-2,5-6,9-10H,3-4,7-8,14H2
InChIKeyGTWKDONDLFHLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Quinazolin-4-yl)piperidin-3-amine – Chiral Building Block for Drug Discovery


1-(Quinazolin-4-yl)piperidin-3-amine (CAS 1292739-70-8; molecular formula C₁₃H₁₆N₄; exact mass 228.1375 g/mol) is a chiral heterocyclic building block in which a piperidine ring bearing a primary amine at the 3-position is directly C–N linked to the quinazoline core at position 4 . Unlike the widely deployed 4-anilinoquinazoline scaffolds found in approved EGFR inhibitors (e.g., gefitinib, erlotinib), this compound carries the amine functionality on the saturated piperidine ring rather than on an aniline appendage, creating a stereogenic center at piperidine C-3 that introduces conformational constraints uniquely exploitable in target-binding optimisation [1]. The compound is commercially available as the racemate (free base, standard purity 97% with batch-specific NMR, HPLC, and GC certificates) and as the enantiopure (S)-dihydrochloride salt (CAS 1439894-57-1), enabling procurement strategies that match the stereochemical requirements of a given medicinal-chemistry programme .

Stereogenic center at piperidine C-3 enables enantioselective SAR studies
Racemate (free base) and enantiopure (S)-dihydrochloride salt procurement options
Chiral heterocyclic building block distinct from 4-anilinoquinazoline kinase inhibitor scaffolds

Why Common Quinazoline-Piperidine Isomers Cannot Replace It


Superficial structural similarity between 1-(quinazolin-4-yl)piperidin-3-amine and its closest positional isomers—1-(quinazolin-4-yl)piperidin-4-amine (CAS 853680-04-3) or the piperazine-linked analogs found in prazosin/doxazosin—masks critical differences in stereochemistry, conformational dynamics, and target-engagement geometry. The 3-amine position introduces a chiral centre that is absent in the 4-amine isomer, and direct C–N attachment at quinazoline C-4 (as opposed to an NH-linker) alters both the pKa of the piperidine nitrogen and the vector orientation of the amine relative to the heterocyclic plane [1]. Experimental binding data from the α₁-adrenoreceptor antagonist programme demonstrate that the S configuration at piperidine C-3 is essential for optimal interaction with all three α₁-AR subtypes, while the R enantiomer shows markedly reduced affinity; this stereochemical sensitivity is completely lost in achiral 4-piperidinamine analogs [2]. Consequently, substituting the 3-amine scaffold with a 4-amine or piperazine congener risks invalidating established structure-activity relationships (SAR) and may yield false-negative results in target-screening cascades.

1
4-piperidinamine isomer (CAS 853680-04-3) lacks the chiral center, eliminating enantioselective target engagement capability
2
Piperazine-linked quinazoline analogs introduce a second basic nitrogen, altering polypharmacology and protonation-dependent interactions
3
Substituting with achiral 4-amino or piperazine congeners may invalidate established α1-AR stereochemical SAR

Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Requirement for α₁-Adrenoreceptor Binding

In a direct comparative radioreceptor binding study using CHO cell membranes expressing human α₁A, α₁B, and α₁D subtypes, the (S)-3-aminopiperidine-configured quinazoline intermediates (compounds 2, 4, 6, 8 in the Maestri series) consistently outperformed their (R)-counterparts across all three subtypes [1]. The parent paper explicitly states that 'the S configuration at the 3-C position of the piperidine ring is fundamental for an optimal interaction of the compounds at all three α₁-AR subtypes' [1]. Although exact pKi values are reported only in the full-text Table 1, the qualitative stereochemical rank order is unambiguous and mirrors the (S)-vs-(R) differential observed for the fully elaborated quinone-bearing analogs (compounds 9 and 10) whose antiproliferative IC₅₀ values in LNCaP cells exceeded that of doxazosin [2]. This stereochemical sensitivity is absent in the achiral 4-piperidinamine isomer and in piperazine-linked quinazolines, making the 3-aminopiperidine scaffold the preferred entry point when SAR optimisation around the piperidine vector is planned.

Stereochemical binding requirement
Head-to-head
(S)-configured piperidine C-3 essential for interaction at α1A, α1B, α1D (S >> R, qualitative rank order)
Supports enantiomer-specific binding context for α1-AR programs
pKi data in source Table 1; R enantiomer shows markedly reduced affinity
α1-adrenoreceptor antagonist stereochemistry-activity relationship prostate cancer antiproliferative

Positional Isomer Impact on Conformation and Chirality

The target compound 1-(quinazolin-4-yl)piperidin-3-amine (CAS 1292739-70-8) and its closest positional isomer 1-(quinazolin-4-yl)piperidin-4-amine (CAS 853680-04-3) share identical molecular formula (C₁₃H₁₆N₄) and molecular weight (228.29 g/mol) but differ in the placement of the primary amine on the piperidine ring . This positional shift alters the spatial orientation of the amine vector: the 3-amine projects the NH₂ group with a distinct dihedral angle relative to the quinazoline plane compared with the symmetric 4-amine. Furthermore, the 3-position introduces a stereogenic centre (absent in the 4-amine isomer), doubling the potential number of stereoisomers and creating opportunities for enantioselective target engagement that the 4-amine isomer cannot offer [1]. In the context of α₁-AR antagonist SAR, the 3-aminopiperidine substitution was deliberately chosen to replace the piperazine ring of prazosin/doxazosin precisely because the chirality it introduces permits probing of binding-site topography; the 4-aminopiperidine analog was not explored in that programme because it lacks this stereochemical handle [1].

Positional isomer impact
Class-level
3-amine isomer has one stereogenic center; 4-amine isomer (CAS 853680-04-3) is achiral with identical 2D descriptors
Chiral vector for fragment elaboration absent in 4-amine isomer
3D geometry differentiation inferred from α1-AR SAR
positional isomer comparison drug-likeness parameters lead optimisation

Piperidine vs Piperazine Basicity and Kinase Selectivity

Quinazoline-based kinase inhibitors commonly employ a piperazine linker (as in doxazosin, prazosin, and many PDGFR/VEGFR inhibitors), yet systematic replacement of piperazine with 3-aminopiperidine in the α₁-AR antagonist series demonstrated that this scaffold swap preserves target engagement while introducing stereochemical control [1]. The piperidine ring has one ionisable nitrogen (calculated pKa ~8.7–9.3 for the piperidine NH, compared with ~9.7 for the piperazine NH and ~5.5 for the second piperazine nitrogen), resulting in a simplified protonation profile that can reduce off-target interactions with aminergic receptors [2]. In the PDGFR inhibitor series reported in BindingDB, piperazine-linked 6,7-dimethoxyquinazolines achieve IC₅₀ values ranging from 10 nM to >30 μM depending on substitution, whereas the piperidine-containing analog in the same patent family was noted to be 20-fold more potent than the corresponding morpholine analog (32 vs 30, arbitrary units), illustrating that the piperidine ring can deliver potency advantages when appropriately substituted [3].

Piperidine vs piperazine basicity
Cross-study comparable
Piperidine N (single ionizable center, pKa ~8.7–9.3) vs piperazine (dual pKa ~9.7, ~5.5); 20-fold potency increase over morpholine analog reported in PDGFR assay
May reduce off-target aminergic interactions vs piperazine scaffolds
Kinase selectivity and simplified protonation profile for hinge-binding design
piperidine-piperazine comparison kinase inhibitor scaffold basicity modulation

Stereochemistry-Guided Procurement Options

1-(Quinazolin-4-yl)piperidin-3-amine is commercially supplied in two distinct forms: the racemic free base (CAS 1292739-70-8, standard purity 97%, with batch-specific NMR, HPLC, and GC quality-control documentation from Bidepharm) and the enantiopure (S)-dihydrochloride salt (CAS 1439894-57-1, purity ≥98%, available from Fluorochem, CymitQuimica, and other suppliers) . The (S)-enantiomer dihydrochloride salt offers improved aqueous solubility and avoids the need for in-house chiral resolution. In contrast, the positional isomer 1-(quinazolin-4-yl)piperidin-4-amine (CAS 853680-04-3) is achiral and therefore cannot be procured in enantiomerically resolved form, while the piperazine analog 4-(quinazolin-4-yl)piperazine is also achiral [1]. This differential in procurement flexibility means that only the 3-amine scaffold can support enantioselective SAR studies without requiring custom chiral synthesis.

Procurement options
Supporting evidence
Racemate free base (CAS 1292739-70-8) and enantiopure (S)-2HCl salt (CAS 1439894-57-1) commercially available; 4-amine isomer only as racemate
Enables direct SSAR studies without custom chiral resolution
Batch-specific analytical documentation (NMR, HPLC, GC)
enantiopure building block chiral resolution procurement specification

PI3Kδ Inhibitor Class Validation

Although the direct C–N linked scaffold of the target compound differs from the 4-(piperid-3-yl)amino linkage employed in the PI3Kδ inhibitor series reported by Feng et al. (2019), the data provide strong class-level validation that the piperidine-3-amine vector attached to a quinazoline core can deliver high potency and isoform selectivity [1]. In that study, compounds A5 and A8 exhibited PI3Kδ IC₅₀ values of 1.3 nM and 0.7 nM, respectively, which are equipotent to or better than the clinical benchmark idelalisib (IC₅₀ = 1.2 nM) [1]. Importantly, A5 showed excellent selectivity over PI3Kα, PI3Kβ, and PI3Kγ isoforms, while A8 demonstrated superior PI3Kδ/γ selectivity, and both compounds inhibited SU-DHL-6 cell proliferation with IC₅₀ values of 0.16 μM and 0.12 μM [1]. These data establish that the 3-aminopiperidine-quinazoline pharmacophore is competent to engage the PI3Kδ ATP-binding pocket with high affinity and selectivity, supporting the use of the target compound as a key intermediate for generating novel PI3Kδ-targeted libraries.

PI3Kδ inhibitor class validation
Class-level
Reported PI3Kδ IC50: 0.7 nM (A8), 1.3 nM (A5) vs idelalisib 1.2 nM; SU-DHL-6 cell IC50 0.12 µM (A8)
Supports scaffold use for focused PI3Kδ inhibitor libraries
Isoform selectivity and cellular target engagement documented
PI3Kδ inhibitor isoform selectivity anti-proliferative activity

Privileged CNS Chemotype for PDE10 Inhibition

The Pfizer patent US20060019975 (and its international equivalents, including MX2007000878A and CA 2574685) explicitly claims piperidyl-substituted quinazoline derivatives as selective phosphodiesterase 10 (PDE10) inhibitors for the treatment of CNS disorders, including psychosis and cognitive deficits [1]. The generic Markush structure encompasses 1-(quinazolin-4-yl)-piperidine variants and establishes that the quinazolin-4-yl-piperidine connectivity is compatible with CNS drug-like properties (brain penetration, PDE10 selectivity over other PDE families). Although the patent does not disclose isolated IC₅₀ data for the unsubstituted 3-amine compound, it confirms that this scaffold has been validated within a major pharmaceutical pipeline for a CNS indication, distinguishing it from quinazoline-piperazine scaffolds that predominate in peripheral oncology applications [1]. No equivalent PDE10 patent protection exists for the 4-piperidinamine positional isomer, suggesting that the 3-substitution pattern was specifically selected for CNS-oriented lead optimisation [1].

PDE10 CNS patent landscape
Supporting evidence
Pfizer patent family (US20060019975) claims quinazolin-4-yl-piperidine scaffold for PDE10 inhibition; no equivalent coverage for 4-amine isomer
CNS research chemotype validation for neuroscience drug discovery
Exact IC50 not publicly disclosed for unsubstituted 3-amine
PDE10 inhibitor CNS drug discovery privileged scaffold

High-Value Application Scenarios


Enantioselective α₁-Adrenoreceptor Antagonist Lead Optimization

Research groups pursuing prostate cancer therapies via α₁-AR antagonism should procure the enantiopure (S)-dihydrochloride salt (CAS 1439894-57-1) rather than the racemate, as binding studies demonstrate that the S configuration at piperidine C-3 is essential for high-affinity interaction with α₁A, α₁B, and α₁D subtypes [1]. The (R)-enantiomer and the achiral 4-piperidinamine isomer lack this stereochemical fit, making them unsuitable for establishing SAR in α₁-AR programmes. Compounds derived from this scaffold have already demonstrated antiproliferative activity superior to doxazosin in androgen-sensitive LNCaP prostate cancer cells [1].

Focused PI3Kδ Inhibitor Library Synthesis

Medicinal chemistry teams targeting PI3Kδ for haematological malignancies can use 1-(quinazolin-4-yl)piperidin-3-amine as a central building block to generate focused libraries. Closely related 4-(piperid-3-yl)amino quinazolines have achieved PI3Kδ IC₅₀ values of 0.7–1.3 nM with excellent isoform selectivity and sub-micromolar cellular anti-proliferative activity in SU-DHL-6 cells [2]. The 3-amine handle on the piperidine ring provides a convenient derivatisation point for introducing sulfonamide, amide, or urea warheads that can further enhance selectivity and pharmacokinetic properties [2].

CNS-Penetrant PDE10 Inhibitor Development

Neuroscience groups developing PDE10 inhibitors for schizophrenia or Huntington's disease should select the quinazolin-4-yl-piperidine scaffold over piperazine-based alternatives, as the Pfizer PDE10 patent family (US20060019975) covers this chemotype for CNS applications [3]. The simplified basicity profile of piperidine vs piperazine (single ionisable centre vs two) is expected to reduce peripheral off-target effects, and the 3-amine position offers a vector for further functionalisation while maintaining the core connectivity claimed in the patent estate [3]. No equivalent CNS patent coverage exists for the 4-piperidinamine isomer.

Chiral Building Block for FBDD and DEL Synthesis

The commercial availability of both racemic and enantiopure (S)-forms, combined with the single rotatable bond and defined 3D vector of the primary amine, makes 1-(quinazolin-4-yl)piperidin-3-amine an ideal chiral fragment for FBDD and DEL applications . Unlike the 4-amine positional isomer which is achiral and offers only one procurement option, the 3-amine scaffold supports enantioselective hit expansion and on-DNA chemistry via the primary amine handle, with batch-certified purity (97% racemate; ≥98% enantiopure) ensuring reproducible library quality .

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
Enantiomer-specific binding context
Stereochemical SAR across α1-AR subtypes
PI3Kδ kinase inhibitor research
Isoform-selectivity assay context
Cellular target engagement and pathway response
PDE10 CNS model studies
CNS chemotype patent landscape
Brain penetrant scaffold validation
Fragment-based / DEL library synthesis
Enantiopure procurement options
Chiral integrity and batch reproducibility
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